
5-(Aminomethyl)-2-(hydroxymethyl)phenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(Aminomethyl)-2-(hydroxymethyl)phenol is an organic compound that features both an amino group and a hydroxymethyl group attached to a phenol ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Aminomethyl)-2-(hydroxymethyl)phenol can be achieved through several methods. One common approach involves the reaction of 2-(hydroxymethyl)phenol with formaldehyde and ammonia under controlled conditions. The reaction typically proceeds via a Mannich reaction, where the formaldehyde acts as a methylene donor, and ammonia provides the amino group.
Industrial Production Methods
Industrial production of this compound may involve large-scale Mannich reactions, utilizing continuous flow reactors to ensure consistent product quality and yield. The reaction conditions, such as temperature, pressure, and pH, are optimized to maximize the efficiency of the process.
Análisis De Reacciones Químicas
Types of Reactions
5-(Aminomethyl)-2-(hydroxymethyl)phenol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Reduction: The amino group can be reduced to an alkylamine using reducing agents such as lithium aluminum hydride.
Substitution: The phenolic hydroxyl group can participate in electrophilic aromatic substitution reactions, such as nitration and halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nitration with nitric acid and sulfuric acid; halogenation with bromine or chlorine in the presence of a catalyst.
Major Products Formed
Oxidation: 5-(Aminomethyl)-2-carboxyphenol.
Reduction: this compound.
Substitution: 5-(Aminomethyl)-2-(hydroxymethyl)-4-nitrophenol or 5-(Aminomethyl)-2-(hydroxymethyl)-4-bromophenol.
Aplicaciones Científicas De Investigación
5-(Aminomethyl)-2-(hydroxymethyl)phenol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anti-inflammatory activities.
Industry: Utilized in the production of polymers and resins, where its unique chemical structure imparts desirable properties to the final products.
Mecanismo De Acción
The mechanism of action of 5-(Aminomethyl)-2-(hydroxymethyl)phenol involves its interaction with specific molecular targets. The amino and hydroxymethyl groups can form hydrogen bonds and other interactions with enzymes and receptors, modulating their activity. The phenolic hydroxyl group can also participate in redox reactions, influencing cellular processes.
Comparación Con Compuestos Similares
Similar Compounds
5-Hydroxymethylfurfural: A compound with a similar hydroxymethyl group but different overall structure and reactivity.
2-Aminophenol: Shares the amino and phenolic hydroxyl groups but lacks the hydroxymethyl group.
Propiedades
Número CAS |
103521-30-8 |
|---|---|
Fórmula molecular |
C8H11NO2 |
Peso molecular |
153.18 g/mol |
Nombre IUPAC |
5-(aminomethyl)-2-(hydroxymethyl)phenol |
InChI |
InChI=1S/C8H11NO2/c9-4-6-1-2-7(5-10)8(11)3-6/h1-3,10-11H,4-5,9H2 |
Clave InChI |
RWQHTLXKXWZVIL-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C=C1CN)O)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




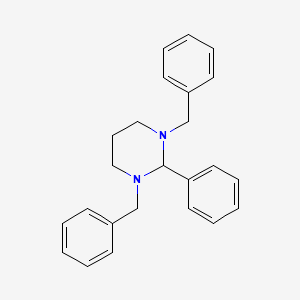
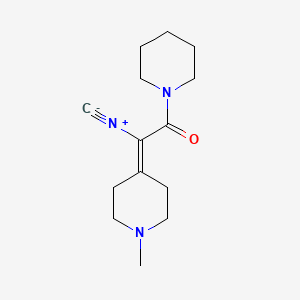
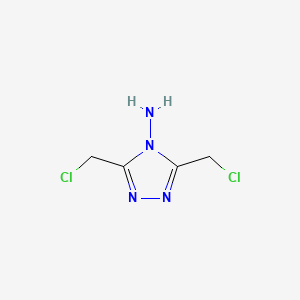
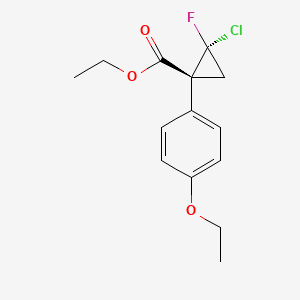
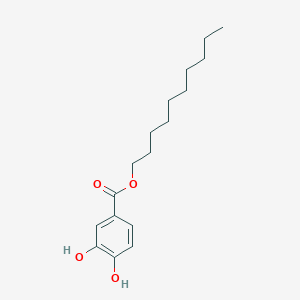
![Ethenyl(dimethoxy)[(trimethylsilyl)ethynyl]silane](/img/structure/B14333651.png)
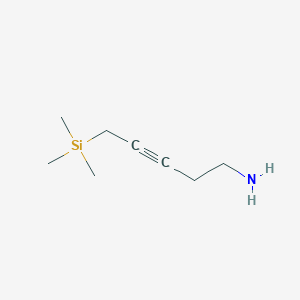
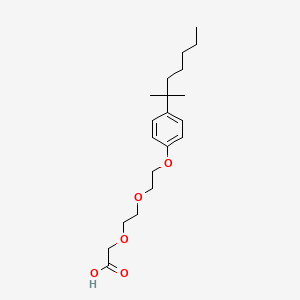
![4-{[(2-Ethylhexyl)oxy]methyl}-1,3-dioxolan-2-one](/img/structure/B14333667.png)
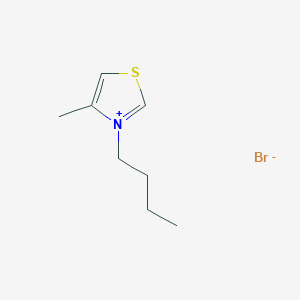
![(8-methyl-8-azoniabicyclo[3.2.1]octan-3-yl) (E)-2-(4-aminophenyl)-3-phenylprop-2-enoate;chloride](/img/structure/B14333672.png)

